
1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)- is an organic compound that belongs to the class of ketones. This compound is characterized by the presence of methoxy groups attached to the phenyl rings, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could be the Friedel-Crafts acylation of methoxy-substituted benzene derivatives with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)- may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Investigating its pharmacological properties or potential therapeutic uses.
Industry: Utilization in the production of fine chemicals or materials.
作用机制
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Detailed studies would be required to elucidate the exact pathways involved.
相似化合物的比较
Similar Compounds
- 1-Propanone, 3,3-dimethoxy-1-phenyl-2-(4-methoxyphenyl)-
- 1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-phenyl-
Uniqueness
The presence of multiple methoxy groups in 1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)- can significantly influence its chemical reactivity and physical properties, making it unique compared to other similar compounds.
属性
CAS 编号 |
156869-47-5 |
|---|---|
分子式 |
C19H22O5 |
分子量 |
330.4 g/mol |
IUPAC 名称 |
3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C19H22O5/c1-21-14-11-9-13(10-12-14)17(19(23-3)24-4)18(20)15-7-5-6-8-16(15)22-2/h5-12,17,19H,1-4H3 |
InChI 键 |
MLAXTDFSIRAHCW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(C(OC)OC)C(=O)C2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-Urea](/img/structure/B12550318.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-2,5-dimethyl-](/img/structure/B12550322.png)
![1-[(2R)-2-Methylbutyl]pyrrolidine](/img/structure/B12550323.png)
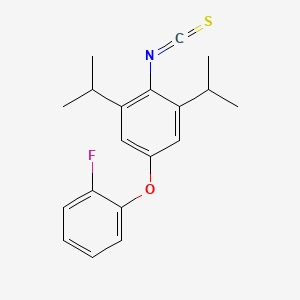
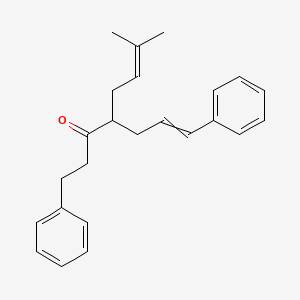
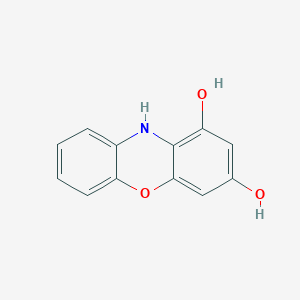
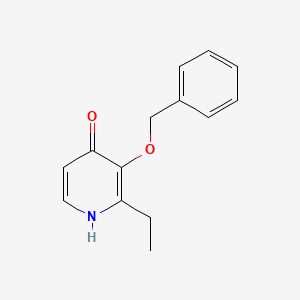
![Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12550354.png)

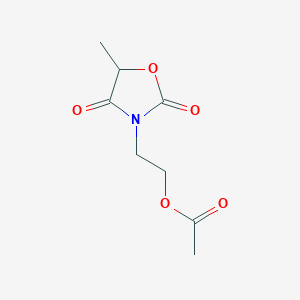
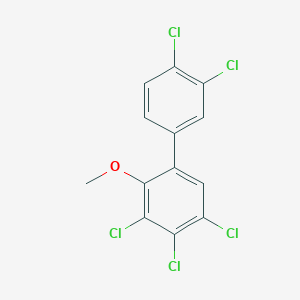

![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)
